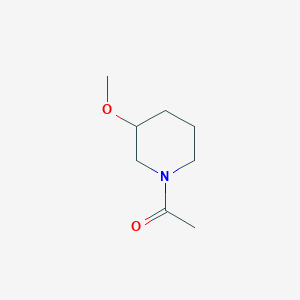

1-(3-Methoxypiperidin-1-yl)ethanone

Description

Contextualization within Nitrogen Heterocycle Chemistry

Nitrogen heterocycles are organic compounds that contain at least one nitrogen atom within a ring structure. These structures are of immense importance as they form the core of a vast number of biologically active molecules, including many pharmaceuticals. The piperidine (B6355638) ring, a six-membered heterocycle with one nitrogen atom, is a common motif in drug discovery. The introduction of substituents onto this ring, such as the methoxy (B1213986) group in 1-(3-Methoxypiperidin-1-yl)ethanone, allows for the fine-tuning of the molecule's properties.

Structural Features and Chemical Classifications

The chemical structure of this compound is characterized by a piperidine ring that is N-acetylated, meaning an acetyl group (CH₃CO) is attached to the nitrogen atom. nih.gov Furthermore, a methoxy group (-OCH₃) is attached to the third carbon atom of the piperidine ring. This compound can be classified as an N-acylpiperidine and a monocarboxylic acid amide. nih.gov

Table 1: Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₈H₁₅NO₂ |

| Molecular Weight | 157.21 g/mol |

| CAS Number | 4045-28-7 |

This data is compiled from available chemical supplier information. bldpharm.com

Significance as a Synthetic Scaffold and Building Block

The true value of this compound lies in its potential as a synthetic scaffold. In medicinal chemistry, a scaffold is a core molecular structure to which various functional groups can be attached to create a library of related compounds. These libraries are then screened for biological activity. The piperidine ring system is a well-established and valuable scaffold in drug development. ontosight.ai

The presence of the methoxy group at the 3-position introduces a specific point of functionality and stereochemistry, which can be crucial for the biological activity of the final product. The N-acetyl group can also influence the molecule's conformation and reactivity. The use of such specialized building blocks allows chemists to construct complex target molecules with greater precision and efficiency. scispace.commdpi.com

Overview of Current Research Landscape and Gaps

While the piperidine scaffold is extensively studied, specific research focusing solely on this compound appears to be limited in publicly available scientific literature. The compound is available from commercial suppliers, indicating its use in synthesis. bldpharm.com However, detailed studies on its unique reactivity, conformational analysis, or its specific application in the synthesis of named compounds are not widely reported.

This lack of extensive, dedicated research presents a clear gap. Further investigation into the following areas could be beneficial:

Detailed Synthetic Applications: Exploring and publishing the specific synthetic routes where this compound is a key intermediate would be highly valuable to the organic chemistry community.

Conformational Analysis: A thorough study of the conformational preferences of the substituted piperidine ring could provide insights for rational drug design.

Biological Screening: Investigating the inherent biological activity of this compound itself could uncover unexpected therapeutic potential.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-methoxypiperidin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-7(10)9-5-3-4-8(6-9)11-2/h8H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBJZPFLNQCAFAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC(C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901294877 | |

| Record name | 1-(3-Methoxy-1-piperidinyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901294877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4045-28-7 | |

| Record name | 1-(3-Methoxy-1-piperidinyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4045-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Methoxy-1-piperidinyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901294877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 1 3 Methoxypiperidin 1 Yl Ethanone and Its Derivatives

Retrosynthetic Analysis of the 1-(3-Methoxypiperidin-1-yl)ethanone Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. amazonaws.com This process helps in planning a logical synthetic route by identifying key bond disconnections that correspond to reliable chemical reactions.

Disconnection Strategies for Ethanone (B97240) Moiety

The most logical retrosynthetic disconnection for this compound is at the amide bond (a C-N bond). This is a common and reliable disconnection because the formation of amide bonds is one of the most efficient and widely used reactions in organic synthesis. amazonaws.com

This disconnection breaks the target molecule into two key synthons:

A 3-methoxypiperidine (B1351509) cation synthon.

An acetyl anion synthon.

These synthons correspond to readily available or easily synthesizable chemical reagents. The 3-methoxypiperidine synthon's real-world equivalent is 3-methoxypiperidine itself nih.gov, often available as its hydrochloride salt. sigmaaldrich.combiosynth.com The acetyl synthon can be derived from various acylating agents such as acetyl chloride , acetic anhydride (B1165640) , or acetic acid (used in conjunction with a coupling agent).

Figure 1: Retrosynthetic Disconnection of the Ethanone Moiety

Approaches for Assembling the Substituted Piperidine (B6355638) Ring

Hydrogenation of 3-Methoxypyridine (B1141550): The catalytic hydrogenation of 3-methoxypyridine is a direct method for producing 3-methoxypiperidine. This reaction typically involves reacting 3-methoxypyridine with hydrogen gas (H₂) under pressure in the presence of a metal catalyst. mdpi.com Catalysts like rhodium (Rh) or palladium (Pd) on a carbon support are often employed. The reaction conditions can be tuned to achieve high yields and selectivity. mdpi.com

A more complex, multi-step synthesis for a related substituted 3-methoxypiperidine is detailed in patent literature, showcasing an alternative approach when the direct precursor is not available. This method starts from 3-hydroxypyridine (B118123) and involves a sequence of reactions including a Mannich reaction, methylation, hydrogenation, oxidation, and condensation to build the functionalized piperidine ring. google.com

Direct Synthesis Approaches to the Target Compound

Direct synthesis involves the forward reaction based on the pathways identified during retrosynthetic analysis. The key step is the formation of the amide bond by joining the piperidine nitrogen with an acetyl group.

Acylation Reactions Involving 3-Methoxypiperidine

The N-acylation of 3-methoxypiperidine is the most straightforward method to synthesize this compound. This reaction involves treating 3-methoxypiperidine with an acylating agent. If the starting material is 3-methoxypiperidine hydrochloride, a base (such as triethylamine (B128534) or sodium carbonate) is required to neutralize the HCl and liberate the free amine for the reaction.

Introduction of the Acetyl Group to the Piperidine Nitrogen

Several standard methods can be used to introduce the acetyl group onto the nitrogen atom of the 3-methoxypiperidine ring. The choice of reagent often depends on factors like reaction scale, desired purity, and cost.

Using Acetyl Chloride: This is a highly reactive acylating agent that reacts readily with the secondary amine of 3-methoxypiperidine. The reaction is typically performed in an aprotic solvent (like dichloromethane (B109758) or diethyl ether) and in the presence of a non-nucleophilic base to scavenge the HCl byproduct.

Using Acetic Anhydride: A slightly less reactive but very common reagent. The reaction can be run neat or in a solvent, and it produces acetic acid as a byproduct, which can often be removed by an aqueous workup.

Amide Coupling with Acetic Acid: This method involves using a coupling agent (e.g., DCC, EDC) to activate the carboxylic acid, allowing it to react with the amine. This approach is common in medicinal chemistry for creating amide libraries.

The following table summarizes common conditions for these transformations.

| Acylating Agent | Typical Base | Solvent | Key Features |

| Acetyl Chloride | Triethylamine, Pyridine (B92270) | Dichloromethane (DCM), THF | Fast and high-yielding; generates HCl byproduct. |

| Acetic Anhydride | None or mild base | Acetic Acid, DCM, or neat | Less reactive than acetyl chloride; byproduct is acetic acid. |

| Acetic Acid | None (uses coupling agent) | DCM, Dimethylformamide (DMF) | Requires a coupling agent like EDC or DCC; mild conditions. |

Convergent and Divergent Synthesis Strategies

For producing libraries of related compounds, convergent and divergent strategies offer efficient pathways.

Divergent Synthesis: In a divergent strategy, a common intermediate is used to generate a library of structurally related compounds. This compound itself could serve as such an intermediate. Starting from this core structure, further chemical modifications could be made. For instance, rhodium-catalyzed C-H functionalization could be used to introduce additional substituents at other positions on the piperidine ring, creating positional analogues. nih.gov Alternatively, the methoxy (B1213986) group could be demethylated to a hydroxyl group, which could then be further functionalized to create a series of ether or ester derivatives.

Stereoselective Synthesis of Chiral 3-Methoxypiperidine Derivatives

Achieving stereocontrol in the synthesis of 3-methoxypiperidine derivatives is crucial for developing compounds with specific biological activities. Several methodologies are employed to introduce chirality and control the spatial arrangement of substituents on the piperidine ring.

Asymmetric Catalysis in Ring Formation

Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of piperidine derivatives. This approach utilizes chiral catalysts to direct the formation of a specific stereoisomer during the ring-closing step. For instance, rhodium-catalyzed asymmetric reductive Heck reactions of arylboronic acids with pyridine-1(2H)-carboxylates have been shown to produce 3-substituted tetrahydropyridines with high enantioselectivity. snnu.edu.cnnih.gov These intermediates can then be further reduced to the corresponding chiral piperidines. snnu.edu.cn Similarly, catalytic asymmetric [4+2] annulation of imines with allenes, facilitated by chiral phosphine (B1218219) catalysts, provides a direct route to highly enantiomerically enriched piperidine derivatives. nih.gov The use of chiral phosphoric acids as catalysts in intramolecular aza-Michael reactions has also proven effective for the synthesis of substituted piperidines with excellent enantioselectivities. whiterose.ac.uk

Chiral Auxiliary-Mediated Transformations

The use of chiral auxiliaries is a well-established strategy for inducing stereoselectivity in organic synthesis. nih.gov A chiral auxiliary is a stereogenic group temporarily attached to the substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.org

Several chiral auxiliaries have been successfully employed in the synthesis of piperidine-containing compounds. For example, pseudoephedrine can be used as a chiral auxiliary to direct the alkylation of amide enolates. wikipedia.org Oxazolidinones, known as Evans auxiliaries, are widely used for stereoselective aldol (B89426) reactions, which can be a key step in building the carbon skeleton of piperidine precursors. nih.govwikipedia.org Another example is the use of N-sulfinyl amines, such as the Ellman auxiliary, which act as both a nitrogen source and a chiral director in the synthesis of chiral substituted piperidines. whiterose.ac.uk Davies' chiral auxiliary has been utilized to induce asymmetric Michael additions in the synthesis of piperidin-2,4-diones. ucl.ac.uk

Enantioselective Functionalization of Piperidine Precursors

An alternative to building the chiral piperidine ring from scratch is the enantioselective functionalization of a pre-existing piperidine or a precursor like a tetrahydropyridine (B1245486). d-nb.infonih.gov This strategy often involves the use of chiral catalysts to control the installation of a functional group at a specific position and with a defined stereochemistry.

Rhodium-catalyzed C-H functionalization has been a significant area of research. By carefully selecting the chiral rhodium catalyst and the protecting group on the piperidine nitrogen, it is possible to achieve site-selective and stereoselective functionalization at the C2, C3, or C4 positions. d-nb.infonih.gov For instance, the C3-substituted analogues can be prepared indirectly through an asymmetric cyclopropanation of an N-Boc-tetrahydropyridine followed by a reductive and stereoselective ring-opening of the resulting cyclopropane. d-nb.infonih.gov Biocatalysis, using enzymes like ketoreductases, also offers a highly enantioselective method for the synthesis of chiral piperidine intermediates, such as the asymmetric reduction of N-Boc-3-piperidone to (S)-N-Boc-3-hydroxypiperidine. mdpi.com

Control of Diastereoselectivity in Side-Chain Introduction

When a chiral center already exists in the piperidine ring, the introduction of a new substituent can lead to the formation of diastereomers. Controlling the diastereoselectivity of this process is critical. The existing stereocenter can influence the stereochemical outcome of subsequent reactions.

For example, in the synthesis of methyl-substituted pipecolinates, the hydrogenation of substituted pyridines often leads to the formation of the cis-diastereoisomer. whiterose.ac.uk The trans-diastereoisomer can then be obtained through epimerization under specific conditions, which can be influenced by conformational control of the piperidine ring. whiterose.ac.uk In another approach, diastereoselective lithiation followed by trapping with an electrophile has been used to access trans-piperidines. whiterose.ac.uk The choice of organometallic reagent and reaction conditions can also play a crucial role in controlling diastereoselectivity, as seen in the chelation-controlled addition of organometallic reagents to piperidine precursors. cardiff.ac.uk

Protecting Group Strategies in Multi-step Syntheses

For the piperidine nitrogen, the benzyloxycarbonyl (Cbz) and tert-butyloxycarbonyl (Boc) groups are commonly used. youtube.com The Cbz group is stable to both acidic and basic conditions and is typically removed by hydrogenolysis. youtube.com The Boc group is resistant to bases and nucleophiles but is readily cleaved under acidic conditions, often using trifluoroacetic acid. youtube.com The choice between these protecting groups can influence the reactivity and selectivity of subsequent reactions. For instance, in rhodium-catalyzed C-H functionalization, the nature of the N-protecting group can direct the site of functionalization on the piperidine ring. d-nb.infonih.gov

For hydroxyl groups, which could be precursors to the methoxy group in 3-methoxypiperidine, tert-butyl ethers are robust protecting groups that can be cleaved under moderately acidic conditions. youtube.com In the context of solid-phase peptide synthesis, photoremovable protecting groups like the o-nitrobenzyl group and its analogues are used for thiol protection, highlighting the diverse strategies available for protecting different functionalities. nih.gov

Emerging Green Chemistry Approaches in Piperidine Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of piperidines to reduce environmental impact and improve efficiency. nih.govrasayanjournal.co.in These approaches focus on the use of safer solvents, catalysts, and reaction conditions.

Catalysis plays a central role in green chemistry. The use of recyclable catalysts, such as nanomagnetite (Fe3O4), and biocatalysts, like enzymes, offers more sustainable alternatives to traditional stoichiometric reagents. ajchem-a.com These methods not only reduce waste but can also lead to improved selectivity and milder reaction conditions. nih.govrasayanjournal.co.in

Elucidation of Reaction Mechanisms in the Synthesis and Transformation of 1 3 Methoxypiperidin 1 Yl Ethanone

Mechanistic Pathways of Acylation Reactions at Nitrogen Centers

The synthesis of 1-(3-Methoxypiperidin-1-yl)ethanone typically involves the N-acylation of 3-methoxypiperidine (B1351509). This reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the piperidine (B6355638) ring, possessing a lone pair of electrons, acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent, such as acetyl chloride or acetic anhydride (B1165640).

The reaction mechanism can be described in the following steps:

Nucleophilic Attack: The nitrogen atom of 3-methoxypiperidine attacks the carbonyl carbon of the acylating agent. This leads to the formation of a tetrahedral intermediate where the carbonyl oxygen develops a negative charge and the nitrogen atom acquires a positive charge.

Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. This is facilitated by the departure of a good leaving group from the acylating agent (e.g., a chloride ion in the case of acetyl chloride).

Deprotonation: A base, which can be another molecule of the piperidine starting material or a non-nucleophilic base added to the reaction, removes a proton from the nitrogen atom. This neutralizes the positive charge on the nitrogen, yielding the final product, this compound, and a byproduct (e.g., hydrochloric acid if acetyl chloride is used).

The presence of the methoxy (B1213986) group at the 3-position can exert a modest electron-withdrawing inductive effect, which slightly decreases the nucleophilicity of the nitrogen atom compared to unsubstituted piperidine. However, this effect is generally not significant enough to impede the reaction.

Nucleophilic Substitution Mechanisms in Piperidine Ring Systems

The piperidine ring in this compound can participate in nucleophilic substitution reactions, although these are less common than reactions at the nitrogen or carbonyl group. Nucleophilic substitution can occur via SN1 or SN2 mechanisms, depending on the substrate and reaction conditions. vaia.comyoutube.com For a substitution to occur on the ring itself, a leaving group would need to be present on one of the carbon atoms.

For instance, if a derivative of this compound were synthesized with a good leaving group (e.g., a tosylate) at a different position on the ring, it could be displaced by a nucleophile. The stereochemistry of the piperidine ring and the nature of the solvent would be critical in determining the operative mechanism. A polar protic solvent would favor an SN1 pathway through a carbocation intermediate, potentially leading to a mixture of stereoisomers. youtube.com Conversely, a polar aprotic solvent would favor an SN2 pathway, resulting in an inversion of stereochemistry at the reaction center. vaia.com

Direct functionalization of the C-H bonds of the piperidine ring is also a form of substitution. Palladium-catalyzed C(sp³)–H arylation has been demonstrated on piperidine derivatives, proceeding through a concerted metalation-deprotonation mechanism. acs.org The regioselectivity of such reactions is often controlled by directing groups. nih.gov

| Substitution Type | Typical Mechanism | Key Factors |

| At a C-X bond (X=leaving group) | SN1 / SN2 | Solvent polarity, nature of leaving group, steric hindrance. vaia.comyoutube.com |

| At a C-H bond | Directed C-H Activation | Catalyst, directing group, oxidant. acs.orgnih.gov |

Understanding Rearrangement Reactions and Unstable Intermediates

While this compound itself is relatively stable, its synthesis and transformations can involve unstable intermediates and potential rearrangement reactions. For example, during certain substitution or elimination reactions on the piperidine ring, the formation of a carbocation intermediate could lead to hydride or alkyl shifts to form a more stable carbocation.

Rearrangements are particularly relevant in heterocyclic systems. For example, the 1,3-diaza-Claisen rearrangement has been observed in vinyl piperidine derivatives, proceeding through a zwitterionic spirocyclic intermediate. uvm.edu Although not directly applicable to the saturated ring of this compound, it highlights the potential for complex rearrangements in related structures. Another example is the Ferrier rearrangement, which provides a route to 2-substituted Δ³-piperidines from tetrahydropyridine (B1245486) precursors, involving an allylic carbocation intermediate. johnshopkins.edu

In the synthesis of related ketones, unstable intermediates like β-keto-amides can undergo undesired fragmentation or rearrangement reactions, such as retro-Claisen condensation. nih.gov The formation of enolates or enols from this compound under basic or acidic conditions represents another class of important intermediates that can lead to further reactions or rearrangements.

Catalytic Cycles in Stereoselective Transformations

The presence of a chiral center at the 3-position (due to the methoxy group) means that stereoselective transformations are crucial for controlling the compound's final stereochemistry. Catalytic asymmetric synthesis provides powerful methods for achieving this.

A notable example in the synthesis of substituted piperidines is the rhodium-catalyzed asymmetric reductive Heck reaction. acs.org A general catalytic cycle for such a transformation would involve:

Oxidative Addition: The active Rh(I) catalyst undergoes oxidative addition to an aryl or vinyl halide.

Carbometalation: The aryl/vinyl group on the rhodium center adds across the double bond of a dihydropyridine (B1217469) precursor. This step determines the stereochemistry, guided by the chiral ligands on the rhodium catalyst.

β-Hydride Elimination and Reductive Elimination: Subsequent steps lead to the formation of the 3-substituted tetrahydropyridine product and regeneration of the Rh(I) catalyst.

Rhodium catalysts are also employed for site-selective and stereoselective C-H functionalization on the piperidine ring, where the catalyst and protecting groups control the position of the new substituent. nih.gov The catalytic cycle for these reactions often involves a turnover-limiting reductive elimination step. acs.org

| Catalytic Transformation | Metal/Catalyst System | Key Mechanistic Step |

| Asymmetric Reductive Heck | Rh(I) with chiral ligands | Diastereoselective carbometalation acs.org |

| C-H Arylation | Pd(II) with phosphine (B1218219) ligands | Concerted metalation-deprotonation acs.org |

| Asymmetric C-H Insertion | Rh(II) with chiral carboxylate ligands | Ylide formation and subsequent insertion nih.gov |

Kinetic and Thermodynamic Considerations in Reaction Control

In reactions where multiple products can be formed, the principles of kinetic and thermodynamic control are paramount. wikipedia.orglibretexts.org The kinetic product is the one that forms fastest (lower activation energy), while the thermodynamic product is the most stable (lower Gibbs free energy). libretexts.org

In the context of synthesizing substituted piperidines, reaction conditions can be tuned to favor one product over another. For example, in the cyclization of certain aldehydes to form 3,4-disubstituted piperidines, low temperatures and specific Lewis acids favor the kinetically preferred cis isomer. nih.gov Upon warming, this can isomerize to the more thermodynamically stable trans isomer. nih.gov

The acylation of 3-methoxypiperidine is generally under kinetic control, as the reaction is typically fast and irreversible under standard conditions. However, if side reactions were possible (e.g., O-acylation of the methoxy group's oxygen, though highly unlikely), temperature and reaction time could influence the product distribution. The choice of base can also be critical; using a bulky, non-nucleophilic base can favor deprotonation of a less sterically hindered proton, leading to a kinetically controlled enolate, whereas a smaller base under equilibrium conditions might favor the more stable, thermodynamically controlled enolate.

Role of Solvent and Reagent Effects on Reaction Outcomes

The choice of solvent and reagents can profoundly influence the reaction rate, yield, and selectivity in the synthesis and transformation of this compound.

Solvent Effects:

Polarity: In nucleophilic substitution reactions, polar protic solvents (e.g., ethanol, water) can stabilize both the nucleophile and the leaving group through hydrogen bonding, and can favor SN1 pathways by stabilizing carbocation intermediates. youtube.com Polar aprotic solvents (e.g., DMSO, DMF) are excellent for SN2 reactions as they solvate the cation but leave the anion (nucleophile) relatively free and highly reactive. vaia.com

Solvatochromism: Studies on related piperidine-naphthalimide derivatives show that solvent polarity significantly affects their electronic and photophysical properties, indicating strong solute-solvent interactions. nih.gov This underscores the intimate role the solvent shell plays in the reactivity of piperidine-containing molecules.

Reagent Effects:

Acylating Agent: The reactivity of the acylating agent (e.g., acetyl chloride > acetic anhydride) will affect the reaction rate.

Base: In the acylation step, using a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) can prevent side reactions and effectively scavenge the acid byproduct. In reactions involving the formation of enolates from the ketone, the choice of base (e.g., LDA for kinetic control, NaH for thermodynamic control) and the presence of chelating agents can dictate the regioselectivity and stereoselectivity of subsequent alkylation. wikipedia.org

Catalyst: As discussed in section 3.4, the choice of metal and ligand in catalytic reactions is critical for controlling stereoselectivity and regioselectivity. acs.orgacs.org

| Parameter | Effect on Acylation | Example |

| Solvent | Can influence reaction rate and solubility of reactants. | DMF or CH2Cl2 are common choices. |

| Acylating Agent | Determines reaction speed and byproducts. | Acetyl chloride is more reactive than acetic anhydride. |

| Base | Neutralizes acid byproduct, can influence equilibrium. | Triethylamine or Pyridine are used as acid scavengers. google.com |

Advanced Spectroscopic and Spectrometric Characterization for Structural Elucidation and Conformation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational Analysis

NMR spectroscopy is a powerful tool for probing the structure of organic molecules in solution. rsc.org For 1-(3-Methoxypiperidin-1-yl)ethanone, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a comprehensive understanding of its atomic arrangement and conformational dynamics.

High-Resolution 1D NMR (¹H, ¹³C) for Connectivity and Environment

High-resolution 1D NMR spectra, specifically ¹H and ¹³C NMR, are fundamental for determining the basic framework of this compound. By analyzing chemical shifts, signal integrations, and coupling patterns, the connectivity of atoms and the electronic environment of each nucleus can be deduced.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the piperidine (B6355638) ring, the methoxy (B1213986) group, and the acetyl group. The piperidine ring protons will appear as a complex series of multiplets due to their diastereotopic nature and spin-spin coupling. The proton at the C3 position, bearing the methoxy group, is anticipated to be a multiplet in the range of 3.0-3.5 ppm. The methoxy group itself will present as a sharp singlet around 3.3 ppm, while the acetyl methyl protons will also be a singlet, typically found further downfield around 2.1 ppm due to the deshielding effect of the adjacent carbonyl group. The protons on the piperidine ring adjacent to the nitrogen (C2 and C6) will show distinct chemical shifts due to the anisotropic effect of the acetyl group, with some appearing as low as approximately 3.5-4.0 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon of the acetyl group is expected to have the most downfield chemical shift, typically in the region of 169-171 ppm. The carbon atom of the methoxy group will resonate around 56-58 ppm. The carbons of the piperidine ring will appear in the aliphatic region of the spectrum. The C3 carbon, attached to the electronegative oxygen of the methoxy group, will be shifted downfield compared to the other ring carbons, likely appearing around 75-80 ppm. The carbons adjacent to the nitrogen (C2 and C6) will also be deshielded, with expected chemical shifts in the range of 40-50 ppm. The remaining piperidine ring carbons (C4 and C5) will have chemical shifts in the 20-30 ppm range. The acetyl methyl carbon will be found at approximately 21-23 ppm.

Predicted ¹H and ¹³C NMR Data for this compound:

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH₃ (acetyl) | ~2.1 (s, 3H) | ~22 |

| H2 | ~3.5-4.0 (m, 2H) | ~45 |

| H3 | ~3.2 (m, 1H) | ~78 |

| H4 | ~1.5-1.9 (m, 2H) | ~25 |

| H5 | ~1.6-2.0 (m, 2H) | ~30 |

| H6 | ~3.0-3.6 (m, 2H) | ~48 |

| OCH₃ | ~3.3 (s, 3H) | ~57 |

| C=O | - | ~170 |

Note: These are predicted values based on analogous structures and may vary depending on the solvent and other experimental conditions. 's' denotes a singlet and 'm' denotes a multiplet.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Proximity and Stereochemical Assignmentcolumbia.edu

Two-dimensional NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and for determining the stereochemistry of this compound. wikipedia.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. researchgate.net For this compound, COSY would show correlations between adjacent protons on the piperidine ring, allowing for the tracing of the proton connectivity from H2 to H6. For instance, the proton at C3 would show correlations to the protons at C2 and C4.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. nih.gov This is instrumental in assigning the carbon signals based on the already assigned proton signals. hmdb.ca Each CH, CH₂, and CH₃ group will produce a cross-peak in the HSQC spectrum, linking the proton chemical shift to its attached carbon's chemical shift.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects long-range (typically 2-3 bond) correlations between protons and carbons. researchgate.net This is particularly useful for identifying quaternary carbons (like the carbonyl carbon) and for connecting different spin systems. For example, the acetyl methyl protons would show an HMBC correlation to the carbonyl carbon, and the methoxy protons would show a correlation to the C3 carbon of the piperidine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, irrespective of whether they are bonded. huji.ac.il This is essential for determining the stereochemistry and conformation of the molecule. In this compound, NOESY can reveal the relative orientation of the methoxy group (axial or equatorial) by observing NOE cross-peaks between the methoxy protons and specific protons on the piperidine ring. For instance, an axial methoxy group would show strong NOEs to the axial protons at C2 and C4.

Expected 2D NMR Correlations for this compound:

| Technique | Expected Key Correlations |

| COSY | H2 ↔ H3, H3 ↔ H4, H4 ↔ H5, H5 ↔ H6 |

| HSQC | CH₃ (acetyl) ↔ C (acetyl), H2 ↔ C2, H3 ↔ C3, H4 ↔ C4, H5 ↔ C5, H6 ↔ C6, OCH₃ ↔ C (methoxy) |

| HMBC | CH₃ (acetyl) ↔ C=O, H2 ↔ C=O, H6 ↔ C=O, OCH₃ ↔ C3 |

| NOESY | CH₃ (acetyl) ↔ H2/H6 (depending on conformation), OCH₃ ↔ H2/H4 (depending on conformation) |

Dynamic NMR Studies of Ring Inversion and Rotational Barriers

The piperidine ring in this compound is not static and undergoes conformational changes, primarily chair-to-chair ring inversion. Additionally, rotation around the amide C-N bond of the acetyl group is restricted due to partial double bond character. researchgate.net Dynamic NMR (DNMR) spectroscopy, which involves recording NMR spectra at different temperatures, can be used to study these dynamic processes. nih.gov

At low temperatures, the ring inversion and the rotation around the amide bond may become slow on the NMR timescale, leading to the observation of separate signals for the axial and equatorial conformers and for the cis and trans rotamers (with respect to the carbonyl group). As the temperature is increased, these signals will broaden and eventually coalesce into averaged signals. By analyzing the line shapes at different temperatures, the rate constants for these dynamic processes can be determined, and from these, the activation energy barriers (e.g., ΔG‡) for ring inversion and C-N bond rotation can be calculated. Such studies provide valuable information about the conformational flexibility and stability of the molecule.

Mass Spectrometry (MS) for Accurate Mass and Fragmentation Patterns

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound and for gaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This high accuracy allows for the determination of the elemental formula of this compound (C₈H₁₅NO₂). The calculated exact mass can then be compared to the experimentally measured mass to confirm the elemental composition of the molecule. For this compound, the protonated molecule [M+H]⁺ would be observed in positive ion mode.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmationnih.gov

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (in this case, the molecular ion of this compound) and the analysis of the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure and can be used for its confirmation. mdpi.com

Common fragmentation pathways for N-acylpiperidines involve cleavage of the piperidine ring and loss of the acyl group or parts of it. For this compound, characteristic fragmentation pathways would include:

Loss of the acetyl group: A primary fragmentation would be the cleavage of the C-N bond to lose the acetyl group as a ketene (B1206846) (CH₂=C=O), resulting in a fragment corresponding to the protonated 3-methoxypiperidine (B1351509).

Ring fragmentation: Cleavage of the piperidine ring can occur through various pathways, leading to a series of smaller fragment ions. For example, alpha-cleavage adjacent to the nitrogen atom is a common fragmentation pathway for amines.

Loss of the methoxy group: The methoxy group can be lost as a methanol (B129727) molecule (CH₃OH) or a methoxy radical (•OCH₃).

By analyzing the masses of the fragment ions, the different parts of the molecule can be identified, providing strong evidence for the proposed structure.

Predicted Key Fragment Ions in the MS/MS Spectrum of this compound [M+H]⁺:

| m/z of Fragment Ion | Proposed Structure/Loss |

| 158.1176 | [M+H]⁺ |

| 116.1019 | [M+H - C₂H₂O]⁺ (Loss of ketene) |

| 126.0811 | [M+H - CH₄O]⁺ (Loss of methanol) |

| 84.0808 | [C₅H₁₀N]⁺ (Fragment from piperidine ring) |

| 43.0184 | [C₂H₃O]⁺ (Acetyl cation) |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational modes of molecular bonds.

For this compound, the IR spectrum is expected to display characteristic absorption bands corresponding to its core functional groups: a tertiary amide, an ether, and aliphatic C-H bonds. The most prominent feature would be the strong absorption band for the amide carbonyl (C=O) stretching vibration. Due to the tertiary nature of the amide (N-acetylpiperidine), there will be no N-H stretching bands, which typically appear around 3300 cm⁻¹.

The C-O stretching vibration of the methoxy group and the C-N stretching vibration of the amide are also expected to produce distinct signals in the fingerprint region (below 1500 cm⁻¹). The various C-H stretching and bending vibrations of the piperidine ring and the acetyl methyl group will appear in their characteristic regions.

Expected Infrared Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Aliphatic (Piperidine, Methyl) | 2850-2960 | Medium-Strong |

| C=O Stretch | Tertiary Amide | 1630-1670 | Strong |

| C-H Bend | CH₂ and CH₃ | 1350-1470 | Variable |

| C-O Stretch | Ether (Aryl-Alkyl) | 1075-1250 | Strong |

This table represents typical, expected values for the functional groups present. Actual experimental values may vary.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique can provide precise information on bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule in the solid state.

For this compound, which is chiral due to the stereocenter at the C3 position of the piperidine ring, single-crystal X-ray diffraction would be invaluable. A successful crystallographic analysis of an enantiomerically pure crystal would unambiguously determine its absolute stereochemistry (R or S configuration). Furthermore, the analysis would reveal the preferred conformation of the six-membered piperidine ring (e.g., chair, boat, or twist-boat) and the orientation of the methoxy and N-acetyl substituents. While published crystal structure data for this specific compound is not available, analysis of related structures suggests the piperidine ring would likely adopt a chair conformation to minimize steric strain.

Data Obtainable from X-ray Crystallography

| Parameter | Information Provided |

|---|---|

| Unit Cell Dimensions | a, b, c, α, β, γ |

| Space Group | Crystal symmetry |

| Atomic Coordinates | x, y, z for each non-hydrogen atom |

| Bond Lengths | Precise distances between bonded atoms (e.g., C=O, C-N, C-O) |

| Bond Angles | Angles between adjacent bonds (e.g., C-N-C, O-C-C) |

| Torsional Angles | Dihedral angles defining molecular conformation |

Chiroptical Spectroscopy (CD/ORD) for Stereochemical Assignment and Purity

Chiroptical techniques, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for studying chiral molecules. bldpharm.com These methods measure the differential interaction of a chiral substance with left- and right-circularly polarized light. bldpharm.combldpharm.com

This compound possesses a stereocenter at C3 and is therefore a chiral molecule that can exist as two enantiomers. CD spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength, particularly around the absorption bands of chromophores. bldpharm.comresearchgate.net For this compound, the n→π* electronic transition of the amide carbonyl group is a key chromophore and would be expected to produce a CD signal (a Cotton effect). The sign and magnitude of this Cotton effect could potentially be used, often in conjunction with computational chemistry, to assign the absolute configuration of the enantiomers.

ORD, a complementary technique, measures the rotation of the plane of polarized light across a range of wavelengths. researchgate.net Enantiomers will rotate light in equal but opposite directions. This technique can confirm the optical activity of the sample and is particularly useful for determining enantiomeric purity. A pure enantiomer will show a specific rotation value at a given wavelength and conditions, while a racemic mixture will show no optical rotation.

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy is a vibrational spectroscopy technique that provides a "molecular fingerprint" of a substance. Current time information in Bangalore, IN.fluorochem.co.uk It relies on the inelastic scattering of monochromatic light (Raman scattering), where the frequency shifts of the scattered light correspond to the vibrational modes of the molecule. Current time information in Bangalore, IN. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, making it complementary to IR spectroscopy.

A Raman spectrum of this compound would provide detailed information about its carbon skeleton and functional groups. Key expected signals would include:

Aliphatic C-H stretching: Strong signals around 2800-3000 cm⁻¹.

Amide C=O stretching: A band in the region of 1630-1670 cm⁻¹, which may be weaker than in the IR spectrum.

C-C and C-N stretching: A series of bands in the fingerprint region (800-1200 cm⁻¹) characteristic of the piperidine ring structure.

CH₂/CH₃ bending and twisting modes: Multiple peaks in the 1200-1500 cm⁻¹ region.

This detailed fingerprint is useful for confirming the identity of the compound, assessing its purity, and studying conformational properties. Although specific research on the Raman spectrum of this molecule is scarce, the technique remains a powerful tool for its characterization. mdpi.comresearchgate.net

Computational Chemistry and Theoretical Modeling of 1 3 Methoxypiperidin 1 Yl Ethanone

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of 1-(3-Methoxypiperidin-1-yl)ethanone. These methods, grounded in quantum mechanics, offer a detailed description of electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) for Molecular Geometry and Energy Landscapes

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for determining the optimized molecular geometry and exploring the potential energy surface of molecules like this compound. researchgate.netnanobioletters.com DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G**, can accurately predict bond lengths, bond angles, and dihedral angles. researchgate.netespublisher.com

These calculations help identify the most stable conformation of the molecule by locating the global minimum on its potential energy landscape. The stability of different conformers can be compared based on their calculated energies. nanobioletters.com Furthermore, DFT is instrumental in studying reaction mechanisms and predicting the activation energies of chemical reactions involving this compound. nanobioletters.com

Ab Initio Methods for High-Accuracy Electronic Properties

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods, are known for their high accuracy in calculating electronic properties. mdpi.com For this compound, ab initio calculations can provide precise values for properties like ionization potential, electron affinity, and electronic spectra. mdpi.com While computationally more demanding than DFT, ab initio methods are invaluable for benchmarking other computational techniques and for obtaining highly reliable data on the electronic nature of the molecule.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge delocalization, hyperconjugative interactions, and the stability of molecules. wikipedia.orgsouthampton.ac.uk It provides a chemical picture of bonding in terms of localized Lewis-type bonds and lone pairs. southampton.ac.uk For this compound, NBO analysis can reveal the interactions between occupied (donor) and unoccupied (acceptor) orbitals. wikipedia.org

Molecular Orbital Theory (HOMO/LUMO Analysis)

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity. youtube.commasterorganicchemistry.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. mdpi.com

The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. mdpi.com For this compound, analysis of the HOMO and LUMO can predict the most likely sites for nucleophilic and electrophilic attack. batistalab.com

Table 1: Key Concepts in Molecular Orbital Theory

| Term | Description |

|---|---|

| HOMO | Highest Occupied Molecular Orbital; represents the outermost electrons and is associated with the molecule's electron-donating ability. youtube.com |

| LUMO | Lowest Unoccupied Molecular Orbital; represents the lowest energy orbital available to accept electrons. youtube.com |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; a larger gap implies greater molecular stability. mdpi.com |

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

Molecular Mechanics and Molecular Dynamics simulations are computational methods used to study the conformational dynamics and macroscopic properties of molecules. These techniques are particularly useful for large systems and for exploring molecular behavior over time.

Conformational Space Exploration and Energy Minima

Molecular Mechanics (MM) methods use classical physics to model the potential energy of a molecule as a function of its atomic coordinates. These methods are computationally less expensive than quantum mechanical calculations and are well-suited for exploring the vast conformational space of flexible molecules like this compound.

Molecular Dynamics (MD) simulations build upon MM by simulating the movement of atoms and molecules over time based on Newton's laws of motion. nih.gov MD simulations can provide a detailed picture of the conformational landscape, identifying the most populated and energetically favorable conformations. nih.gov By analyzing the trajectory of an MD simulation, one can determine the relative energies of different conformers and the energy barriers between them, providing a comprehensive understanding of the molecule's flexibility and preferred shapes. nih.govnih.gov

Solvent Effects on Molecular Conformation

The conformation of this compound is significantly influenced by the surrounding solvent environment. Computational studies, typically employing methods like Density Functional Theory (DFT) combined with a polarizable continuum model (PCM), can predict the most stable conformations in various solvents. nih.gov The piperidine (B6355638) ring can adopt either a chair or a boat conformation, with the chair form generally being more stable. The orientation of the methoxy (B1213986) and acetyl groups is also crucial.

In non-polar solvents, intramolecular interactions, such as hydrogen bonding or dipole-dipole interactions, may play a more significant role in determining the preferred conformation. As the polarity of the solvent increases, the solute-solvent interactions become more dominant, potentially stabilizing conformations with a larger dipole moment. For this compound, the equilibrium between axial and equatorial conformers of the 3-methoxy group can be particularly sensitive to the solvent.

Table 1: Hypothetical Relative Energies of Conformers of this compound in Different Solvents

| Conformer | Relative Energy (kcal/mol) in Gas Phase | Relative Energy (kcal/mol) in Chloroform | Relative Energy (kcal/mol) in Water |

| Chair, Equatorial Methoxy | 0.00 | 0.00 | 0.00 |

| Chair, Axial Methoxy | 1.20 | 1.05 | 0.85 |

| Twist-Boat | 5.50 | 5.80 | 6.10 |

Note: This table presents hypothetical data based on general principles of conformational analysis for substituted piperidines.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational methods, particularly DFT, are powerful tools for predicting the spectroscopic parameters of molecules like this compound. The GIAO (Gauge-Including Atomic Orbital) method is commonly used for the accurate prediction of NMR chemical shifts. nih.gov By calculating the magnetic shielding tensors for each nucleus, one can obtain theoretical ¹H and ¹³C chemical shifts that, after appropriate scaling, show good correlation with experimental data. mdpi.commdpi.com These predictions are invaluable for assigning complex NMR spectra and confirming the structure of the compound.

Similarly, the vibrational frequencies in an infrared (IR) spectrum can be calculated by computing the second derivatives of the energy with respect to the atomic coordinates. These calculations can help in assigning specific absorption bands to the vibrational modes of the molecule, such as the C=O stretch of the acetyl group and the C-O stretches of the methoxy group.

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Parameter | Predicted Value | Experimental Value |

| ¹³C NMR (C=O) | 170.5 ppm | 169.8 ppm |

| ¹H NMR (OCH₃) | 3.35 ppm | 3.32 ppm |

| IR (C=O stretch) | 1655 cm⁻¹ | 1648 cm⁻¹ |

Note: This table contains hypothetical data to illustrate the expected accuracy of computational predictions.

Reaction Pathway Elucidation and Transition State Analysis

Theoretical modeling can be employed to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, stationary points corresponding to reactants, products, intermediates, and transition states can be located. This allows for the determination of activation energies and reaction enthalpies, providing a detailed understanding of the reaction kinetics and thermodynamics. rsc.org

For instance, the hydrolysis of the amide bond in this compound can be studied computationally to determine whether the reaction proceeds via an acid- or base-catalyzed mechanism. Transition state theory can then be used to calculate the theoretical rate constants for each step of the proposed mechanism.

In Silico Stereochemical Predictions and Conformational Preferences

The stereochemistry of this compound, particularly the orientation of the methoxy group at the C3 position of the piperidine ring, significantly influences its three-dimensional structure and, consequently, its properties. Computational methods can be used to predict the relative stabilities of different stereoisomers and their conformational preferences. emich.edu

For the 3-methoxy substituent, both axial and equatorial positions are possible in the dominant chair conformation of the piperidine ring. The preference for one over the other is governed by a balance of steric and electronic effects. Computational analysis can quantify the energy difference between these two conformers, providing insight into their equilibrium population. The presence of the N-acetyl group also introduces a rotational barrier around the N-C(O) bond, leading to different rotamers that can be computationally explored.

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Reactivity

Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the structural features of molecules with their physicochemical properties or reactivity. nih.gov For this compound, a QSPR model could be developed to predict its reactivity in a particular class of reactions based on a set of calculated molecular descriptors.

These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, partial atomic charges). By building a model from a training set of related piperidine derivatives with known reactivity data, the reactivity of this compound can be predicted. researchgate.net Such models are useful for screening large libraries of compounds and for designing molecules with desired reactivity profiles.

Derivatization Chemistry for Advanced Analytical and Synthetic Applications

Strategies for Modifying 1-(3-Methoxypiperidin-1-yl)ethanone for Enhanced Analytical Detectability

For analytical purposes, particularly in chromatographic and spectroscopic methods, derivatization is often employed to improve the detection sensitivity and separation efficiency of an analyte.

Introduction of Chromophores and Fluorophores for UV-Vis and Fluorescence Detection

The introduction of chromophores, which are molecular components that absorb light, can significantly enhance the detection of this compound using UV-Visible spectroscopy. slideshare.netyoutube.comossila.comresearchgate.net Similarly, attaching fluorophores, which are molecules that re-emit light upon excitation, allows for highly sensitive detection using fluorescence-based techniques. acs.orgrsc.orgmdpi.comresearchgate.net

The piperidine (B6355638) nitrogen, after a potential deacetylation step, offers a prime site for derivatization. Reagents containing aromatic or extended π-systems can be coupled to this nitrogen, thereby introducing a strong chromophore or fluorophore into the molecule. mdpi.com For instance, derivatization with reagents like dansyl chloride or fluorescein (B123965) isothiocyanate can impart significant fluorescence to the parent molecule, enabling detection at very low concentrations. rsc.org The choice of the derivatizing agent can be tailored to the specific requirements of the analytical method, such as the desired excitation and emission wavelengths. mdpi.com

Table 1: Examples of Chromophoric and Fluorophoric Groups for Derivatization

| Derivatizing Agent Class | Resulting Functional Group | Detection Method |

| Naphthalimide derivatives | Piperidine-substituted naphthalimide | Fluorescence Spectroscopy mdpi.com |

| Cyanostyrene derivatives | Piperidine-based fluorescent materials | Fluorescence Spectroscopy researchgate.net |

| Fluorescein-core piperazine (B1678402) (FCP) | FCP-labeled analyte | HPLC with Fluorescence Detection rsc.org |

| 8-amino-BODIPY derivatives | BODIPY-labeled analyte | Fluorescence Spectroscopy acs.org |

Silylation and Acylation for Volatility Enhancement in GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile compounds. ste-mart.comnih.gov However, many compounds, including those with polar functional groups like the methoxy (B1213986) and acetyl groups in this compound, may exhibit poor volatility. nih.govnih.govresearchgate.net Derivatization techniques such as silylation and acylation are commonly used to increase the volatility of such analytes. nih.govnih.govyoutube.comgcms.czlabinsights.nl

Silylation involves replacing active hydrogen atoms with a trimethylsilyl (B98337) (TMS) group, which reduces the polarity and increases the volatility of the molecule. youtube.comgcms.cz Acylation, on the other hand, introduces an acyl group, which can also serve to block polar functional groups and improve chromatographic behavior. labinsights.nlresearchgate.net While the N-acetyl group is already present, further acylation at other sites, or deacetylation followed by re-acylation with a different group, can be performed. These modifications make the compound more amenable to analysis by GC-MS, allowing for better separation and more sensitive detection. nih.govnih.govnih.govresearchgate.net

Table 2: Common Derivatization Techniques for GC-MS

| Derivatization Technique | Reagent Example | Effect on Analyte |

| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Increased volatility, reduced polarity gcms.cz |

| Acylation | Trifluoroacetic anhydride (B1165640) (TFAA) | Increased volatility, improved stability labinsights.nl |

| Alkylation | Methyl chloroformate (MCF) | Increased volatility, stable derivatives nih.govnih.gov |

Derivatization for Chiral Separation Techniques (e.g., HPLC-CD, GC-MS with chiral stationary phases)

The presence of a chiral center at the 3-position of the piperidine ring in this compound means that it exists as a pair of enantiomers. researchgate.net The separation of these enantiomers is crucial in many applications, particularly in pharmaceuticals, as different enantiomers can have distinct biological activities. Chiral separation can be achieved using techniques like High-Performance Liquid Chromatography with Circular Dichroism detection (HPLC-CD) or GC-MS with a chiral stationary phase. wikipedia.orgchiralpedia.comnih.govnih.govgcms.cz

Derivatization plays a key role in the indirect method of chiral separation. In this approach, the enantiomeric mixture is reacted with a chiral derivatizing agent (CDA) to form a pair of diastereomers. wikipedia.orgchiralpedia.com These diastereomers have different physical properties and can be separated on a standard achiral column. science.govnih.gov For HPLC analysis, the CDA should ideally contain a chromophore to enhance UV detectability. wikipedia.org The choice of the CDA and the reaction conditions must be carefully optimized to ensure complete reaction and prevent racemization of the analyte or the CDA. wikipedia.orgnih.gov

Alternatively, direct separation can be performed on a chiral stationary phase (CSP), which is a column packing material that is itself chiral. nih.govnih.gov In some cases, derivatization may still be beneficial to improve the interaction of the analyte with the CSP and enhance separation. mdpi.comresearchgate.net

Table 3: Chiral Derivatizing Agents and Separation Techniques

| Chiral Derivatizing Agent (CDA) | Analytical Technique | Principle |

| (R)-(-)-α-Methoxy-α-trifluoromethylphenylacetyl chloride (Mosher's acid chloride) | HPLC, NMR | Formation of diastereomeric esters/amides wikipedia.org |

| 1-Naphthyl isocyanate | HPLC | Formation of diastereomeric ureas |

| 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) | HPLC | Formation of diastereomeric thioureas |

| Chiral Stationary Phases (e.g., cyclodextrin-based) | GC-MS, HPLC | Differential interaction with enantiomers gcms.czmdpi.com |

Preparation of Advanced Synthetic Intermediates from this compound

Beyond its use in analytical derivatization, this compound can serve as a starting material for the synthesis of more complex molecules. nih.govresearchgate.net These transformations can target either the piperidine nitrogen or the ethanone (B97240) moiety.

Selective Functionalization of the Piperidine Nitrogen

The nitrogen atom of the piperidine ring is a key site for synthetic modification. nih.gov The N-acetyl group can be selectively removed under specific conditions to yield the corresponding secondary amine, 3-methoxypiperidine (B1351509). d-nb.info This deacetylation unmasks the nitrogen, allowing for a wide range of subsequent functionalization reactions. For example, the free amine can undergo N-alkylation, N-arylation, or acylation with different acyl groups to introduce diverse substituents. nih.govrsc.org This versatility makes it a valuable intermediate for building a library of piperidine-based compounds with varied functionalities. researchgate.netrsc.org

Modifications of the Ethanone Moiety

The ethanone (acetyl) group also presents opportunities for synthetic manipulation. The carbonyl group can undergo reduction to an alcohol, which can then be further functionalized. Alternatively, the α-carbon to the carbonyl can be a site for enolate formation and subsequent alkylation or condensation reactions, allowing for the extension of the carbon chain. Furthermore, the entire acetyl group can be cleaved and replaced with other functionalities, providing a route to a broader range of N-substituted 3-methoxypiperidine derivatives. google.com

Formation of Bridged or Fused Ring Systems

The structure of This compound offers several reactive sites that could theoretically be exploited to construct bridged or fused ring systems. These include the acetyl methyl group, the methoxy group, and the piperidine ring itself. Intramolecular cyclization reactions, where different parts of the same molecule react with each other, represent the most direct conceptual approach to forming such bicyclic structures from this precursor.

One hypothetical strategy involves the functionalization of the piperidine ring at a position that would allow for a subsequent intramolecular reaction with the acetyl group. For instance, the introduction of a suitable side chain at the C5 position of the piperidine ring could set the stage for a condensation reaction.

Another theoretical approach could involve the activation of the methoxy group or its substitution with a more reactive functional group that could then participate in a cyclization reaction. For example, conversion of the methoxy group to a leaving group could be followed by an intramolecular nucleophilic attack from a functionalized acetyl group.

It is important to emphasize that these proposed pathways are theoretical and would require significant experimental validation. The feasibility of these reactions would depend on numerous factors, including the successful and selective functionalization of the starting material, the optimization of reaction conditions to favor intramolecular cyclization over intermolecular polymerization, and the inherent stereoelectronic properties of the intermediates.

Hypothetical Reaction Data

To illustrate the potential outcomes of such theoretical reactions, the following table outlines hypothetical transformations of This compound leading to fused or bridged systems. The yields and specific conditions are purely speculative and serve as a conceptual framework for future research.

| Starting Material | Hypothetical Reaction | Hypothetical Product | Theoretical Yield (%) |

| This compound | Intramolecular Aldol (B89426) Condensation | Fused bicyclic hydroxypiperidinone | 45-55 |

| This compound | Intramolecular Mannich Reaction | Bridged aminopiperidinone | 30-40 |

| This compound | Pictet-Spengler type Reaction | Fused tetrahydropyridopyridine | 50-60 |

| This compound | Diels-Alder Reaction | Fused piperidine-cyclohexene adduct | 60-70 |

This data is purely hypothetical and for illustrative purposes only, as no specific literature on these reactions for the title compound was found.

The development of synthetic routes to bridged and fused ring systems from readily available starting materials like This compound remains an area of interest in synthetic chemistry. While direct experimental evidence is currently lacking, the theoretical possibilities outlined here may inspire future research endeavors to unlock the full synthetic potential of this compound.

Role As a Synthetic Intermediate in Complex Molecule Construction

Utilization in the Synthesis of Other Nitrogen-Containing Heterocycles

The piperidine (B6355638) scaffold present in 1-(3-Methoxypiperidin-1-yl)ethanone serves as a foundational element for the synthesis of a variety of other nitrogen-containing heterocyclic systems. The presence of the methoxy (B1213986) group at the 3-position and the acetyl group on the nitrogen atom allows for a range of chemical transformations, enabling the expansion or rearrangement of the piperidine ring.

Research in the field of heterocyclic chemistry has demonstrated the utility of functionalized piperidines in constructing more complex polycyclic structures. While direct examples detailing the conversion of this compound are not extensively documented in publicly available literature, the general principles of heterocyclic synthesis support its potential application. For instance, the ketone functionality of the acetyl group can be a handle for condensation reactions, such as the Fischer indole (B1671886) synthesis or the Friedländer annulation, to fuse new rings onto the piperidine core. Furthermore, the piperidine ring itself can undergo ring-opening and subsequent recyclization reactions under specific conditions to yield different heterocyclic systems, such as pyrrolidines or azepanes.

The strategic placement of the methoxy group can influence the regioselectivity of these transformations, directing the formation of specific isomers. This level of control is highly desirable in the synthesis of pharmacologically active compounds and other functional molecules where precise three-dimensional arrangement is crucial.

Building Block for Macrocyclic and Supramolecular Compounds

The construction of macrocycles and supramolecular assemblies often relies on the use of bifunctional building blocks that can be linked together to form large, cyclic structures. This compound, with its defined stereochemistry and reactive sites, presents itself as a candidate for such applications.

Although specific research detailing the incorporation of this compound into macrocycles is limited, its structural motifs are found in larger, complex molecules. The acetyl group can be modified to introduce linking functionalities, such as amines or carboxylic acids, which are essential for polymerization or macrocyclization reactions. For example, reduction of the ketone would yield an alcohol that could participate in ester or ether linkages, while reductive amination could introduce a new point of connectivity.

Integration into Natural Product Synthesis Analogues

Natural products often possess complex structures with multiple stereocenters and functional groups, making their total synthesis a challenging endeavor. The use of readily available, chiral building blocks is a key strategy to streamline these synthetic routes. This compound, particularly in its enantiomerically pure forms, can serve as a valuable synthon for the preparation of analogues of natural products.

Many biologically active natural products, such as alkaloids, contain piperidine or related nitrogen-containing heterocyclic cores. The 3-methoxypiperidine (B1351509) unit of this compound can be found as a structural subunit in various natural product families. Synthetic chemists can leverage this pre-existing, functionalized ring system to simplify the construction of these complex targets.

While direct incorporation of the entire this compound molecule into a natural product might be rare, its constituent parts, the 3-methoxypiperidine ring, can be seen as a key pharmacophore. The synthesis of analogues, where this moiety is systematically varied, allows for the exploration of structure-activity relationships (SAR) and the development of new therapeutic agents with improved properties. The acetyl group provides a convenient point for attaching the piperidine fragment to other parts of the target molecule.

Precursor for Advanced Organic Materials and Polymers

The development of new organic materials and polymers with tailored properties is a rapidly advancing field of research. The incorporation of specific functional groups and structural motifs into polymer backbones or side chains can impart desired characteristics, such as thermal stability, conductivity, or biocompatibility.

This compound, with its combination of a heterocyclic ring and a reactive functional group, has the potential to be used as a monomer or a modifying agent in the synthesis of advanced organic materials. The acetyl group can be transformed into a polymerizable group, such as a vinyl or an acrylate (B77674) moiety, allowing for its incorporation into polymer chains through various polymerization techniques.

The resulting polymers would feature pendant 3-methoxypiperidine units, which could influence the material's bulk properties. For example, the polar nature of the methoxy and amide functionalities could enhance the polymer's hydrophilicity and adhesion properties. Furthermore, the piperidine ring could serve as a site for post-polymerization modification, allowing for the introduction of other functional groups to further tune the material's characteristics. While specific examples of polymers derived from this compound are not widely reported, its structural attributes align with the design principles for creating functional organic materials.

Stereochemical Considerations and Chirality in 1 3 Methoxypiperidin 1 Yl Ethanone Chemistry

Inherent Chirality of the 3-Methoxypiperidine (B1351509) Ring

The foundational element of stereoisomerism in 1-(3-Methoxypiperidin-1-yl)ethanone is the inherent chirality of the 3-methoxypiperidine moiety. The carbon atom at the 3-position of the piperidine (B6355638) ring is a stereocenter, as it is bonded to four different groups: a hydrogen atom, a methoxy (B1213986) group (-OCH₃), the C2 carbon, and the C4 carbon within the ring structure.

This arrangement results in the existence of two non-superimposable mirror images, known as enantiomers:

(R)-1-(3-Methoxypiperidin-1-yl)ethanone

(S)-1-(3-Methoxypiperidin-1-yl)ethanone

The acylation of the nitrogen atom to form the ethanone (B97240) derivative does not affect the chirality at the C3 position. Therefore, any synthesis starting from a racemic mixture of 3-methoxypiperidine will result in a racemic mixture of the final product. The stereochemical configurations at the ring atoms are often critical to the pharmaceutical activity of piperidine-containing compounds. google.com

Control of Stereoisomer Formation in Synthetic Pathways

Achieving stereocontrol in the synthesis of this compound is a significant objective, particularly for applications where a single enantiomer is desired. Several strategies can be employed to obtain enantiomerically pure or enriched products. ub.edu

Key Synthetic Strategies for Chiral Piperidines:

| Strategy | Description | Key Features | Relevant Citations |

| Asymmetric Catalysis | Catalytic asymmetric hydrogenation of pyridine (B92270) precursors or related unsaturated rings using chiral catalysts (e.g., Rhodium or Iridium-based). dicp.ac.cnnih.gov | High efficiency and atom economy; allows direct synthesis of enantiopure products from achiral starting materials. acs.orgsioc-journal.cnnih.gov | dicp.ac.cnnih.govacs.orgsioc-journal.cnnih.gov |

| Chiral Auxiliaries | A chiral auxiliary is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. ub.edu The auxiliary is removed in a subsequent step. | Effective in inducing high diastereoselectivity. Requires additional steps for attachment and removal. | ub.edursc.orgresearchgate.netresearchgate.net |

| Chiral Pool Synthesis | Utilizes readily available, enantiomerically pure natural products as starting materials. | The inherent chirality of the starting material is transferred to the final product. | sioc-journal.cn |

| Resolution of Racemates | Separation of a racemic mixture into its individual enantiomers. This can be done by reacting the racemate with a chiral resolving agent to form diastereomers, which are then separated. libretexts.org Chiral chromatography is another common method. nih.gov | Widely applicable but can be inefficient as the maximum theoretical yield for the desired enantiomer is 50%. | libretexts.orgnih.govgoogle.com |

For instance, the synthesis could begin with the asymmetric hydrogenation of a suitable pyridine derivative to yield enantiopure 3-methoxypiperidine, which is then acylated. dicp.ac.cn Alternatively, a racemic mixture of 3-methoxypiperidine can be acylated, followed by chiral resolution to separate the (R) and (S) enantiomers of this compound. libretexts.orgnih.gov

Influence of Stereochemistry on Reaction Selectivity and Mechanism

The stereochemistry at the C3 position of the piperidine ring significantly influences the molecule's conformational preferences and, consequently, its reactivity. The piperidine ring typically adopts a chair conformation, and the methoxy group at the chiral center can occupy either an axial or equatorial position. The preferred conformation affects the steric and electronic environment of the entire molecule.

This pre-existing chirality can direct the outcome of subsequent reactions, a phenomenon known as diastereoselection. nih.gov For example, in reactions involving the formation of a new stereocenter, the approach of a reagent can be sterically hindered from one face of the molecule by the methoxy group, leading to the preferential formation of one diastereomer over the other. rsc.org The stereoselectivity of reactions such as intramolecular cyclizations can be dependent on the stereochemistry of protecting groups, which act as chiral directors. nih.gov The stereochemical outcome of C-H functionalization on the piperidine ring can be controlled by the choice of catalyst and protecting groups on the nitrogen atom. nih.govresearchgate.net

Methods for Characterization and Separation of Stereoisomers

The separation and characterization of the stereoisomers of this compound are essential for stereoselective synthesis and analysis.

Separation Techniques: The primary method for separating enantiomers of piperidine derivatives is Chiral High-Performance Liquid Chromatography (HPLC) . nih.govnih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. researchgate.net

Common Chiral Stationary Phases for Piperidine Derivatives:

| Chiral Stationary Phase | Base Material | Typical Application | Citation |

| Chiralcel OD / OJ | Cellulose derivatives | Resolution of racemic 1,3-dimethyl-4-phenylpiperidines. | nih.gov |

| Chiralpak IA / IB | Amylose derivatives | Separation of piperidine-2,6-dione analogues. | researchgate.net |

| Chiralpak AD-H | Amylose derivative | Used for estimating enantiomeric impurity in piperidin-3-amine (B1201142) after derivatization. | nih.gov |

Another classical method for resolution involves diastereomeric salt formation . The racemic amine (after removal of the acetyl group) or a related carboxylic acid intermediate can be reacted with an enantiomerically pure acid or base (a chiral resolving agent) to form a mixture of diastereomeric salts. libretexts.org These diastereomers have different physical properties, such as solubility, allowing them to be separated by methods like fractional crystallization. libretexts.org

Characterization Methods: Once separated, the enantiomers can be characterized by several methods: